

Topic: Developing Assays with 1-(1-methyl-1H-pyrazol-5-yl)ethanone

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Compound of Interest

Compound Name: 1-(1-methyl-1H-pyrazol-5-yl)ethanone

Cat. No.: B166666

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Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous approved pharmaceuticals and clinical candidates.^[1] This application note provides a strategic framework and detailed protocols for utilizing **1-(1-methyl-1H-pyrazol-5-yl)ethanone** (CAS 137890-05-2), a versatile building block, in the development of robust biochemical and cell-based assays. We move beyond simple procedural lists to explain the causal logic behind experimental design, empowering researchers to screen for novel biological activities and initiate successful drug discovery campaigns. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this high-potential scaffold for target validation and hit identification.

Introduction: The Scientific Rationale

The value of a small molecule in drug discovery is defined by its structural features and the biological questions it can help answer. **1-(1-methyl-1H-pyrazol-5-yl)ethanone** is a compound of significant interest due to the convergence of two critical chemical moieties:

- **The 1-Methyl-1H-pyrazole Core:** This five-membered aromatic heterocycle is renowned for its metabolic stability and its ability to engage in a wide array of non-covalent interactions within protein active sites.^[1] The N-methylation at position 1 pre-empts N-H tautomerization and certain metabolic pathways, offering a stable and predictable scaffold for fragment-

based design and library development. Pyrazole derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4]

- The C5-Ethanone (Acetyl) Group: This ketone functional group is a pivotal feature. It acts as a potent hydrogen bond acceptor and provides a reactive handle for either covalent interaction with nucleophilic residues like lysine or for synthetic elaboration to explore structure-activity relationships (SAR).[5]

This guide, therefore, treats **1-(1-methyl-1H-pyrazol-5-yl)ethanone** not as a molecule with a single known function, but as a versatile chemical probe. We will provide protocols for two distinct, high-value assay platforms—a biochemical kinase inhibition assay and a cell-based cytotoxicity cascade—to serve as templates for broader screening endeavors.

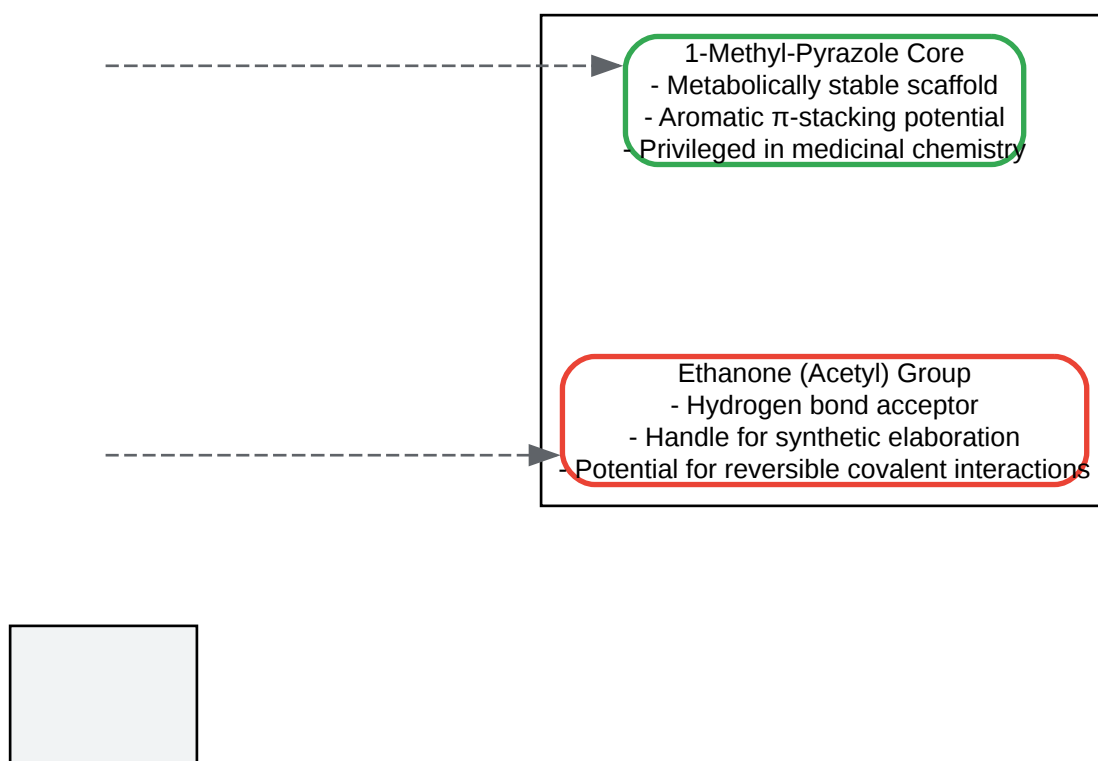


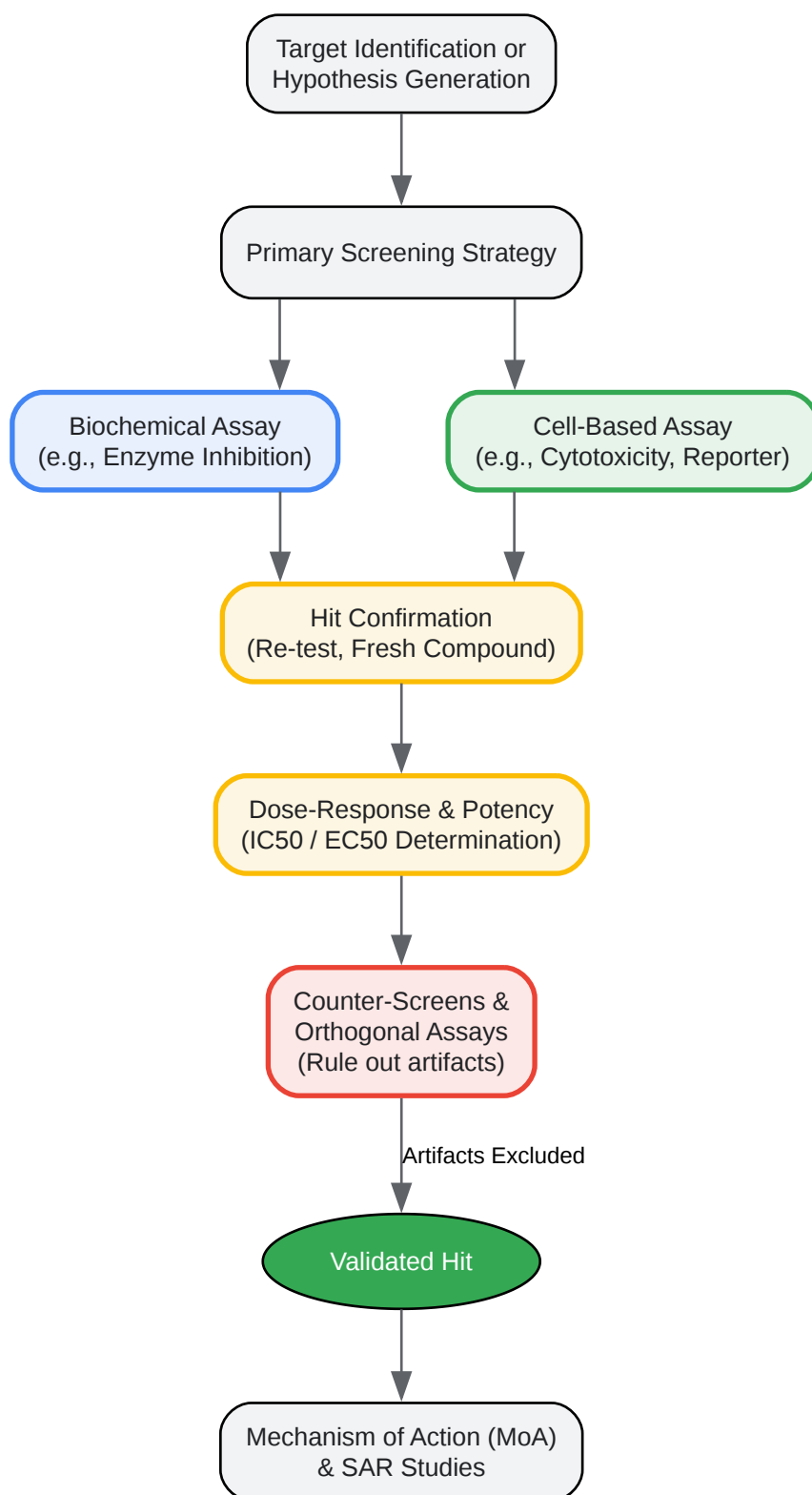
Figure 1: Key Structural Features of 1-(1-methyl-1H-pyrazol-5-yl)ethanone

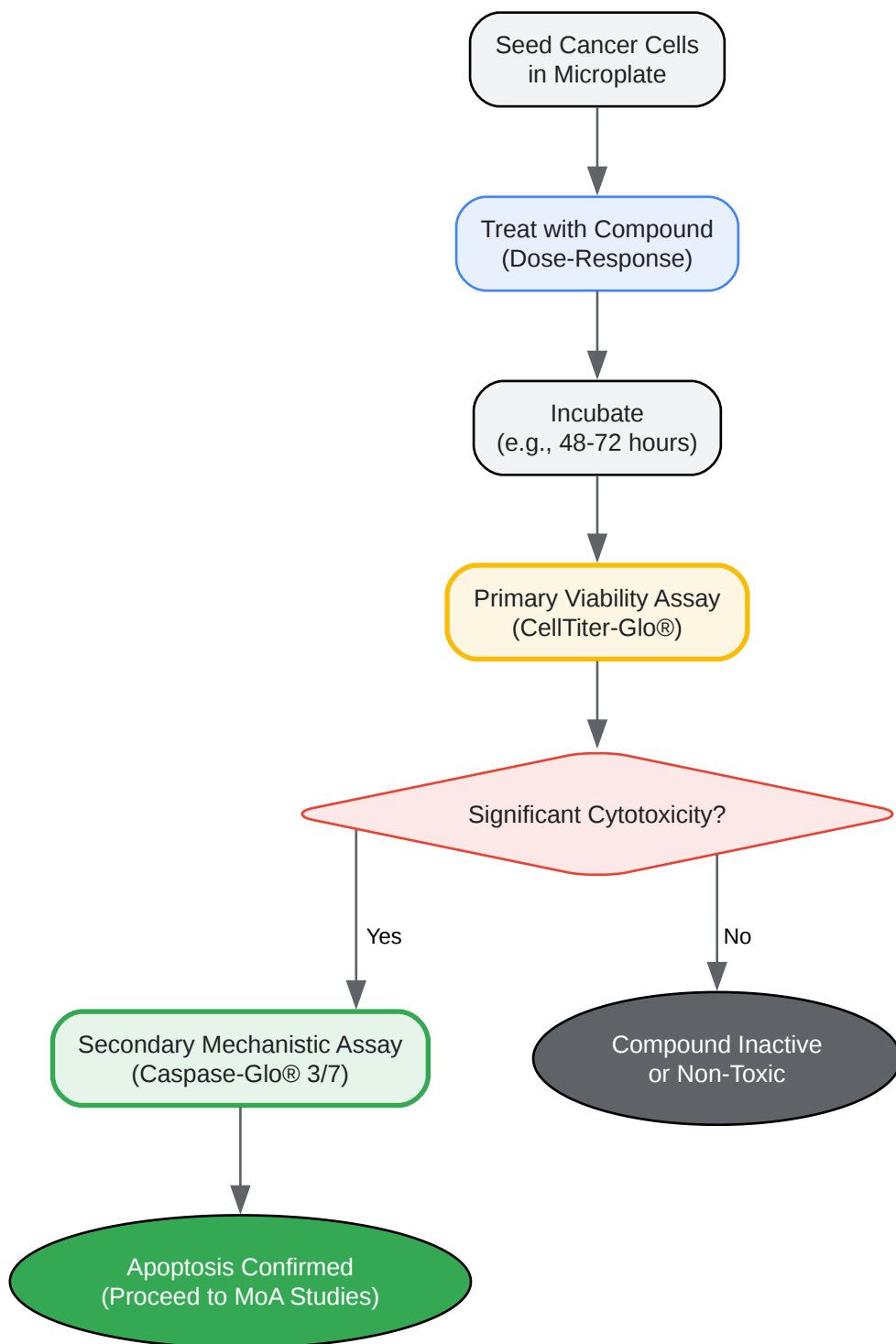
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Caption: Key structural features of the scaffold.

The Strategic Assay Development Workflow

A successful screening campaign is a multi-stage process designed to identify true, validated "hits" while systematically eliminating artifacts.^[6] The choice of the primary assay is dictated by the biological hypothesis. Is the goal to find an inhibitor of a specific purified enzyme (biochemical), or is it to identify compounds that affect a complex cellular phenotype (cell-based)?





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